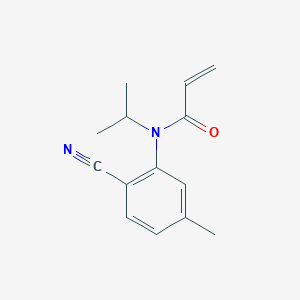![molecular formula C23H21N3OS B2997446 4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 349622-73-7](/img/structure/B2997446.png)
4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Overview
Description
4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, also known as DMABN, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. DMABN is a benzamide derivative that exhibits unique chemical and biological properties, making it a promising candidate for further investigation.
Scientific Research Applications
Corrosion Inhibition
One application of benzothiazole derivatives is as corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. The study found that these inhibitors offered extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. They can be adsorbed onto surfaces by both physical and chemical means, suggesting the potential of similar compounds in corrosion protection (Hu et al., 2016).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety and evaluated them as antimicrobial agents. Some of these compounds exhibited promising activities, highlighting the potential of benzothiazole derivatives in combating microbial resistance (Gouda et al., 2010).
Chemosensitizers to Combat Antibiotic Resistance
Brunel et al. (2013) reported on the synthesis of polyamino geranic acid derivatives using a benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP). These compounds induced a significant decrease in antibiotic resistance in two Gram-negative bacterial multi-drug resistant (MDR) strains. This suggests that similar compounds could be developed as chemosensitizers to enhance the efficacy of existing antibiotics (Brunel et al., 2013).
Organic Electronics
Uebe et al. (2018) explored a 4-(N,N-dimethylamino)phenyl-substituted 1,3-dimethyl-2,3-dihydro-1H-benzimidazole compound as a useful solution-processable n-type dopant to control electrical conductivity in PCBM ([6,6]-phenyl-C61-butyric acid methyl ester) thin films. This highlights the potential use of similar compounds in the development of organic electronic materials (Uebe et al., 2018).
properties
IUPAC Name |
4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-15-4-13-20-21(14-15)28-23(25-20)17-5-9-18(10-6-17)24-22(27)16-7-11-19(12-8-16)26(2)3/h4-14H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDDOKFLJYHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)


![3-(3,5-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2997372.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2997376.png)
![4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2997377.png)
![2-(4-chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2997378.png)
![3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2997380.png)
![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)
![N-Ethyl-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997385.png)
![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)